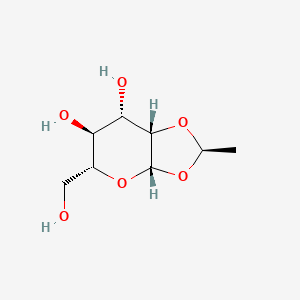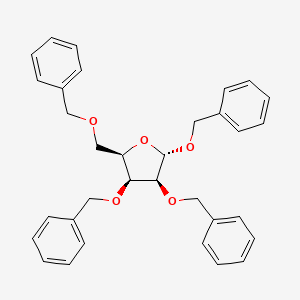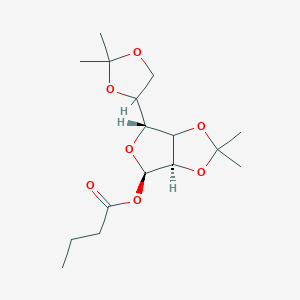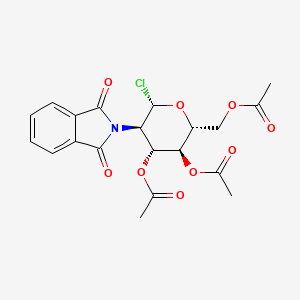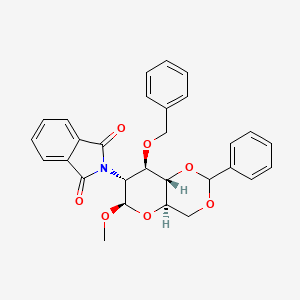
Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is part of a broader category of chemically engineered sugars designed for various applications, including research into carbohydrate-based interactions, drug development, and synthetic methodology studies. These molecules often feature modifications to the sugar backbone, such as benzylidene acetal protections and phthalimido groups, to influence their reactivity and stability.
Synthesis Analysis
The synthesis of related compounds typically involves several key steps, including the protection of hydroxyl groups, functional group transformations, and the introduction of specific substituents like benzyl and phthalimido groups. For instance, compounds similar to the one are synthesized by methylation of precursors followed by selective protection and functionalization steps (Matta, Vig, & Abbas, 1984).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of multiple functional groups attached to a glucopyranoside scaffold. These include the benzylidene acetal group, which protects hydroxyls at the 4 and 6 positions, and the phthalimido group, a common amine-protecting group. Structural elucidation techniques, such as NMR spectroscopy, play a crucial role in confirming the configuration and conformation of these molecules.
Chemical Reactions and Properties
The chemical behavior of these compounds is heavily influenced by their functional groups. The benzylidene acetal and phthalimido groups can be selectively removed or modified under specific conditions, allowing for further chemical transformations. For example, hydrogenolysis can remove benzyl protecting groups, revealing the underlying sugar alcohol functionalities (Sakakibara & Sudoh, 1978).
Scientific Research Applications
Versatile Synthesis Techniques : Zhu et al. (2008) discuss the stepwise synthesis of oligosaccharide chains containing 2-amino-2-deoxy-D-glucopyranose units. This process demonstrates a versatile approach for preparing complex oligosaccharides using protective groups like N-phthalic acyl and phenylthiolate. These oligosaccharides, which include variants of Methyl 3-O-Benzyl-4,6-O-benzylidene-2-deoxy-2-N-phthalimido-β-D-glucopyranoside, have significant potential in biological research, especially in studying carbohydrate-based interactions in various biological systems (Zhu et al., 2008).
Labeling for Structural Analysis : Coxon and Reynolds (1982) achieved the synthesis of amino sugar derivatives using phthalimide-15N. This process, involving derivatives of methyl 2-amino-2-deoxy-α- d -altropyranoside-2-15N, offers a method for the detailed structural analysis of complex carbohydrates. The use of isotope labeling can be crucial in unraveling the structure-function relationships in carbohydrate chemistry (Coxon & Reynolds, 1982).
Glycosyl Donor Synthesis : Soliman et al. (2003) describe the efficient synthesis of disaccharides using acetylated methyl glucopyranuronate trichloroacetimidate as a glycosyl donor. This method is particularly useful for creating specific carbohydrate structures that are essential in studying carbohydrate-protein interactions, potentially contributing to the development of carbohydrate-based therapeutics (Soliman et al., 2003).
Bacterial Spore Cortex Modeling : Keglević et al. (1998) focus on synthesizing derivatives related to bacterial spore cortex. They describe the preparation of allyl 4,6-O-benzylidene-N-phthaloyl-muramic acid methyl ester and its role in creating complex carbohydrate structures. This research provides insights into bacterial spore formation and can aid in the development of new antibacterial strategies (Keglević et al., 1998).
Synthesis of Complex Carbohydrates : Matta et al. (1984) report the synthesis of N-acetyl-3-O-methyllactosamine and its derivatives. Their work demonstrates the manipulation of carbohydrate structures, which is fundamental in understanding the biological roles of carbohydrates and their potential therapeutic applications (Matta et al., 1984).
properties
IUPAC Name |
2-[(4aR,6R,7R,8R,8aS)-6-methoxy-2-phenyl-8-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27NO7/c1-33-29-23(30-26(31)20-14-8-9-15-21(20)27(30)32)25(34-16-18-10-4-2-5-11-18)24-22(36-29)17-35-28(37-24)19-12-6-3-7-13-19/h2-15,22-25,28-29H,16-17H2,1H3/t22-,23-,24-,25-,28?,29-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHLSHOGOVBCQ-DIFZJPFWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)N5C(=O)C6=CC=CC=C6C5=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-O-benzyl-4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranose | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


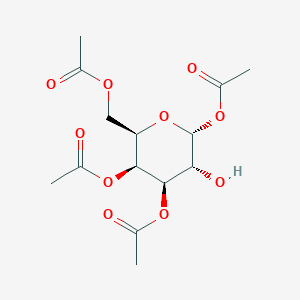
![(2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1139858.png)
![5-Propan-2-ylbicyclo[2.2.2]oct-2-ene](/img/structure/B1139860.png)
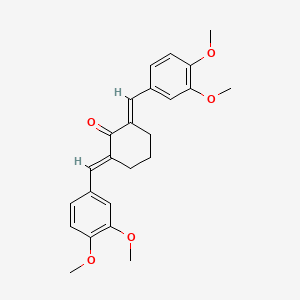
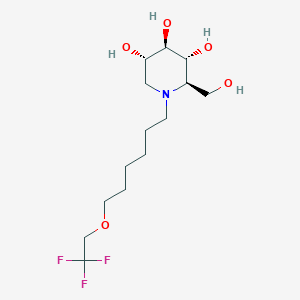
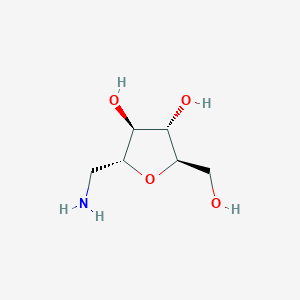
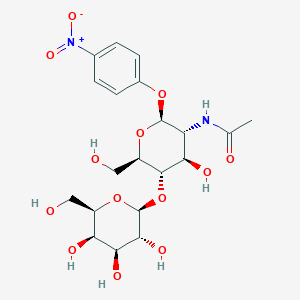
![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)
